Product packaging for benzyl 4-(1H-indol-3-yl)butanoate(Cat. No.:CAS No. 55747-37-0)

benzyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B1270217
CAS No.: 55747-37-0
M. Wt: 293.4 g/mol
InChI Key: ZXJYIODZAOTVSW-UHFFFAOYSA-N
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Description

Benzyl 4-(1H-indol-3-yl)butanoate (CAS 55747-37-0) is a high-value chemical intermediate with significant relevance in medicinal chemistry research, particularly in the development of novel anticancer agents. This compound features an indole moiety, a privileged structure in drug discovery known for its diverse biological activities . Its primary research application is as a synthetic precursor in the design and synthesis of indole-3-butyric acid derivatives, which are investigated as potent histone deacetylase (HDAC) inhibitors . HDACs are a family of enzymes that play a critical role in epigenetic regulation, and their inhibition has emerged as a promising strategy for cancer therapy . Researchers utilize this benzyl ester as a protected intermediate, which can be further functionalized on the indole nitrogen or hydrolyzed to the free acid for subsequent coupling to zinc-binding groups like hydroxamic acids, creating potential drug candidates . These derived molecules have demonstrated high HDAC inhibitory activity and potent antiproliferative effects against various human cancer cell lines, including U937, U266, HepG2, and A2780, in preclinical studies . The compound is supplied for laboratory research and chemical synthesis purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO2 B1270217 benzyl 4-(1H-indol-3-yl)butanoate CAS No. 55747-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(22-14-15-7-2-1-3-8-15)12-6-9-16-13-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,20H,6,9,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJYIODZAOTVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363249
Record name benzyl 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55747-37-0
Record name benzyl 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of Benzyl 4 1h Indol 3 Yl Butanoate

Reactions Involving the Indole (B1671886) Nitrogen (N-1) Atom

The nitrogen atom within the indole ring of benzyl (B1604629) 4-(1H-indol-3-yl)butanoate is a key site for chemical modifications. Its reactivity is influenced by the aromaticity of the indole system and the presence of the C-3 substituent.

N-Alkylation and N-Acylation Reactions

The indole nitrogen possesses a lone pair of electrons and a slightly acidic proton, making it amenable to both alkylation and acylation reactions under basic conditions. researchgate.net The choice of base and solvent system is crucial for achieving high yields and regioselectivity, as the indolide anion is an ambident nucleophile. orgsyn.org

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved using various alkylating agents in the presence of a suitable base. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgnih.gov For instance, the reaction of an indole with an alkyl halide in the presence of a base leads to the formation of the N-alkylated product. While specific studies on benzyl 4-(1H-indol-3-yl)butanoate are not extensively detailed in the provided results, the general principles of indole chemistry suggest that similar conditions would be applicable.

N-Acylation: The acylation of the indole nitrogen introduces an acyl group, typically from an acid chloride or anhydride (B1165640), again under basic conditions. This reaction is generally faster than N-alkylation. The use of reagents like acetic anhydride in the presence of potassium hydroxide in dimethyl sulfoxide has been reported for the acylation of indoles. orgsyn.org

A summary of representative N-alkylation and N-acylation reactions for indoles is presented below:

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., NaH, KOH), Solvent (e.g., DMF, DMSO)N-Alkylindole
N-AcylationAcyl halide or Anhydride, Base (e.g., KOH), Solvent (e.g., DMSO)N-Acylindole

Deprotonation and Nucleophilic Reactivity of the Indole Nitrogen

The deprotonation of the indole nitrogen is the initial step in many of its reactions, generating a highly nucleophilic indolide anion. bhu.ac.in Strong bases such as sodium hydride, sodamide in liquid ammonia (B1221849), or organolithium reagents like butyl lithium are effective for this purpose. bhu.ac.in

Once formed, the indolide anion can react with a variety of electrophiles. While reaction at the nitrogen is common, particularly in polar, ionizing solvents, C-3 alkylation can also occur, leading to a mixture of products. orgsyn.orgbhu.ac.in The regioselectivity of the reaction is influenced by the nature of the electrophile, the counter-ion, and the solvent.

Reactions at the Indole C-3 Position

The C-3 position of the indole ring is electron-rich and thus the preferred site for electrophilic attack. quora.combhu.ac.in However, in this compound, this position is already substituted, which directs further reactions to other positions on the indole ring.

Electrophilic Aromatic Substitution on the Indole Ring

With the C-3 position occupied, electrophilic substitution is directed to the C-2 position of the indole ring. bhu.ac.inquimicaorganica.org The electrophile initially adds to the C-3 position, followed by a rearrangement to the C-2 position. quimicaorganica.org This can sometimes result in a mixture of products. If both the C-2 and C-3 positions are blocked, electrophilic attack occurs on the benzene (B151609) portion of the indole ring, typically at the C-6 position. bhu.ac.in

Directed C-H Functionalization Methodologies

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a powerful tool for modifying complex molecules. yale.eduprinceton.edu In the context of 3-substituted indoles like this compound, directed C-H functionalization can provide access to derivatives that are difficult to synthesize using traditional methods. These reactions often employ transition metal catalysts, such as rhodium or ruthenium, and a directing group to achieve high regioselectivity. yale.edunih.govbeilstein-journals.org While specific examples for this compound are not provided, the principles of directed C-H activation on substituted indoles suggest that functionalization at the C-2 or C-4 positions of the indole ring could be achievable.

Transformations of the Butanoate Ester Moiety

The butanoate ester group in this compound offers another site for chemical transformation, independent of the indole ring.

The benzyl ester can be cleaved under various conditions. Catalytic hydrogenation is a common method for debenzylation, which would yield 4-(1H-indol-3-yl)butanoic acid. Alternatively, reduction of the ester can be performed. While sodium borohydride (B1222165) is generally a mild reducing agent for esters, its reactivity can be enhanced by the addition of methanol, allowing for the reduction of aromatic benzyl esters to their corresponding alcohols. psu.edu This would convert the benzyl butanoate to 4-(1H-indol-3-yl)butan-1-ol. researchgate.net Hydrolysis of the ester, typically under acidic or basic conditions, would also yield the corresponding carboxylic acid. rsc.org

A summary of potential transformations of the butanoate ester moiety is provided in the table below:

Reaction TypeReagents and ConditionsProduct
Catalytic HydrogenationH₂, Pd/C4-(1H-indol-3-yl)butanoic acid
ReductionNaBH₄, MeOH, refluxing THF4-(1H-indol-3-yl)butan-1-ol
HydrolysisAcid or Base4-(1H-indol-3-yl)butanoic acid

Hydrolysis and Transesterification Reactions

The ester group in this compound can undergo cleavage through hydrolysis or be converted to other esters via transesterification.

Hydrolysis: The hydrolysis of this compound to 4-(1H-indol-3-yl)butanoic acid and benzyl alcohol can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis. libretexts.orglibretexts.org The reaction is reversible, and its mechanism is the reverse of a Fischer esterification. libretexts.orgyoutube.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orgyoutube.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. libretexts.org It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. libretexts.org This process is generally carried out at room or elevated temperatures.

Transesterification: This process involves the conversion of the benzyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, the acid-catalyzed alcoholysis of benzyl acetate (B1210297) has been successfully performed using glycerol, which acts as both a green solvent and the acyl acceptor. teknoscienze.comepa.gov A similar principle can be applied to this compound. The use of catalysts like silica-supported boric acid has been shown to be effective for the transesterification of β-keto esters with various alcohols, including benzylic ones, under solvent-free conditions. nih.gov Additionally, tetranuclear zinc clusters have been reported to promote the transesterification of various functionalized substrates under mild conditions. organic-chemistry.org

Table 1: Hydrolysis and Transesterification Reactions of Benzyl Esters

Reaction Reagents and Conditions Products Notes
Acid-Catalyzed Hydrolysis Strong acid (e.g., H₂SO₄), excess H₂O Carboxylic acid, Benzyl alcohol Reversible reaction. libretexts.orgyoutube.com
Base-Promoted Hydrolysis Strong base (e.g., NaOH), H₂O Carboxylate salt, Benzyl alcohol Irreversible reaction. libretexts.orglibretexts.org
Acid-Catalyzed Transesterification Alcohol, Acid catalyst (e.g., H₂SO₄, SiO₂–H₃BO₃) New ester, Benzyl alcohol Can be performed with various alcohols. teknoscienze.comepa.govnih.gov
Zinc-Catalyzed Transesterification Alcohol, Tetranuclear zinc cluster New ester, Benzyl alcohol Occurs under mild conditions. organic-chemistry.org

Amidation and Hydrazinolysis of the Ester Group

The ester group of this compound can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively.

Amidation: The direct amidation of esters, including benzyl esters, with amines can be challenging but is achievable under certain conditions. The use of catalysts such as niobium(V) oxide has been shown to facilitate the amidation of various esters with amines under solvent-free conditions. researchgate.net 6-Halo-2-pyridones have also been identified as effective organocatalysts for the aminolysis of both reactive aryl esters and less reactive methyl and benzyl esters. nih.gov Another approach involves the transformation of benzyl esters into acid chloride intermediates using α,α-dichlorodiphenylmethane and catalytic ferric(III) chloride, which then readily react with amines to form amides in high yields. rsc.org

Hydrazinolysis: The reaction of esters with hydrazine hydrate (B1144303) is a standard method for preparing carboxylic acid hydrazides. researchgate.net However, a potential complication with benzyl esters is that they can be cleaved during hydrazide formation. rsc.org For instance, the hydrazinolysis of a methyl ester to its corresponding hydrazide is a key step in the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. mdpi.com The successful conversion of an ethyl ester to its acyl hydrazide derivative has also been demonstrated. rsc.org Careful control of reaction conditions is crucial to favor hydrazide formation over cleavage of the benzyl group.

Table 2: Amidation and Hydrazinolysis of Benzyl Esters

Reaction Reagents and Conditions Products Notes
Catalytic Amidation Amine, Nb₂O₅ (catalyst), solvent-free Amide, Benzyl alcohol Niobium(V) oxide is a reusable heterogeneous catalyst. researchgate.net
Organocatalyzed Amidation Amine, 6-Halo-2-pyridone (catalyst) Amide, Benzyl alcohol Can be applied to dipeptide synthesis. nih.gov
Indirect Amidation α,α-Dichlorodiphenylmethane, FeCl₃, then Amine Amide, Benzyl alcohol Proceeds via an acid chloride intermediate. rsc.org
Hydrazinolysis Hydrazine hydrate Carboxylic acid hydrazide, Benzyl alcohol Benzyl ester cleavage can be a side reaction. researchgate.netrsc.org

Reactions of the Benzyl Moiety

The benzyl group of this compound is a key feature that can be selectively cleaved or functionalized.

Selective Cleavage Methods for Benzyl Esters

The removal of the benzyl group, known as debenzylation, is a common transformation. Several methods are available for the selective cleavage of benzyl esters.

Catalytic Hydrogenolysis: This is a widely used method for debenzylation. acsgcipr.org It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. acsgcipr.orgyoutube.com Transfer hydrogenation, using hydrogen donors like formic acid or 2-propanol in the presence of Pd/C, is also an effective and often more selective method for removing benzyl-type protecting groups. cdnsciencepub.comacs.orgrsc.org The reaction proceeds via cleavage of the C-O bond to yield the carboxylic acid and toluene. youtube.com The use of inhibitors like ammonia or pyridine (B92270) can prevent the hydrogenolysis of benzyl ethers while allowing the cleavage of benzyl esters. organic-chemistry.org

Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, and this can be extended to benzyl esters. youtube.comthaiscience.info The addition of acetic acid has been found to facilitate the palladium-catalyzed hydrogenolysis of N-benzyl groups. nih.govresearchgate.net However, acidic conditions can lead to side reactions with the indole ring, such as p-hydroxybenzylation when using certain resins in solid-phase synthesis. nih.gov

Other Reagents: Other reagents for debenzylation include nickel boride, which can chemoselectively cleave benzyl esters in the presence of other ester types and functional groups. organic-chemistry.org A combination of triethylsilane and potassium tert-butoxide can also effect the reductive cleavage of C-O bonds. researchgate.net Lewis acids like the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) offer a mild and selective method for cleaving benzyl ethers, which is applicable to benzyl esters as well, and is compatible with a range of functional groups. organic-chemistry.org

Table 3: Selective Cleavage Methods for Benzyl Esters

Method Reagents and Conditions Products Notes
Catalytic Hydrogenolysis H₂, Pd/C Carboxylic acid, Toluene Common and efficient method. acsgcipr.orgyoutube.com
Transfer Hydrogenolysis Formic acid or 2-propanol, Pd/C Carboxylic acid, Toluene Offers good selectivity. cdnsciencepub.comacs.orgrsc.org
Acid-Facilitated Hydrogenolysis H₂, Pd catalyst, Acetic acid Carboxylic acid, Toluene Acetic acid can promote the reaction. nih.govresearchgate.net
Nickel Boride Cleavage Ni₂B, Methanol Carboxylic acid, Toluene Chemoselective for benzyl esters. organic-chemistry.org
Lewis Acid Cleavage BCl₃·SMe₂ Carboxylic acid, Benzyl alcohol derivative Mild and selective method. organic-chemistry.org

Functionalization of the Aromatic Ring in the Benzyl Group

The aromatic ring of the benzyl moiety can undergo functionalization, although this is less common than reactions at the ester or benzylic position.

Electrophilic Aromatic Substitution: The benzene ring of the benzyl group is susceptible to electrophilic substitution reactions. However, directing these reactions to a specific position can be challenging. The development of methods for the selective functionalization of preformed aromatic rings is an active area of research. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis can be used to introduce functional groups onto aromatic rings. For instance, an "ester dance" reaction has been described where a phenyl carboxylate substituent can be translocated to an adjacent carbon on an aromatic ring under palladium catalysis. nih.gov While this is described for phenyl esters, the concept of palladium-catalyzed rearrangement or functionalization could potentially be applied to the benzyl group.

Directed C-H Functionalization: Recent advances have enabled the meta-C-H arylation of benzylic alcohol derivatives using a removable directing group and palladium/norbornene relay catalysis. nih.gov This strategy allows for the introduction of aryl groups at the meta position of the benzyl ring.

Table 4: Functionalization of the Benzyl Moiety

Reaction Type Reagents and Conditions Functionalized Product Notes
Benzylic C-H Functionalization Metallaphotoredox catalysis Varied (e.g., acylated, sulfonated) Provides mild approaches for diversification. rsc.orgrsc.org
Benzylic C-H Arylation Ni-catalyzed reductive arylation Arylated benzyl group Can functionalize remote C-H bonds. acs.org
Radical Rearrangements [Et₃SiH + KOtBu] Rearranged products Involves formation of benzyl radicals. strath.ac.uk
meta-C-H Arylation Pd/NBE relay catalysis, directing group meta-arylated benzyl group Allows for functionalization at the meta position. nih.gov

Future Directions and Advanced Research Perspectives for Benzyl 4 1h Indol 3 Yl Butanoate

Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity

The precise control over the three-dimensional arrangement of atoms within a molecule is paramount for its biological activity. Future synthetic strategies for benzyl (B1604629) 4-(1H-indol-3-yl)butanoate will undoubtedly focus on achieving high levels of regio- and stereoselectivity.

Current research in the broader field of indole (B1671886) synthesis has highlighted the power of transition-metal-catalyzed reactions to achieve high enantioselectivity. For instance, palladium-catalyzed alkene difunctionalization reactions have been developed to construct complex indole derivatives with excellent enantiomeric and diastereomeric ratios. These methods often involve the use of chiral ligands that guide the stereochemical outcome of the reaction. Future work could adapt these principles to the synthesis of benzyl 4-(1H-indol-3-yl)butanoate, potentially through the asymmetric hydrogenation of a suitable precursor or the enantioselective alkylation of the indole nucleus.

Key areas for development include:

Asymmetric Catalysis: The design and application of novel chiral catalysts, including those based on transition metals like palladium, rhodium, and iridium, as well as organocatalysts.

Enzyme-Catalyzed Reactions: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereocontrol under mild reaction conditions.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to improved yields and selectivity, and facilitating safer handling of reactive intermediates.

Synthetic ApproachPotential AdvantagesKey Challenges
Asymmetric HydrogenationHigh enantioselectivity, atom economy.Catalyst design, substrate compatibility.
Enantioselective AlkylationDirect introduction of the butanoate chain.Control of N- vs. C3-alkylation, development of effective chiral ligands.
BiocatalysisExcellent stereocontrol, mild conditions.Enzyme discovery and engineering, substrate scope.

Exploration of Advanced Catalytic Methods for Targeted Functionalization

Beyond the initial synthesis, the ability to selectively modify the this compound scaffold is crucial for developing analogues with improved properties. Advanced catalytic methods are pivotal in achieving this targeted functionalization.

C-H Activation: A significant area of advancement is the direct functionalization of carbon-hydrogen (C-H) bonds. This approach avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. Transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have shown great promise in directing the functionalization of specific C-H bonds on the indole core. For this compound, this could enable the introduction of new functional groups at various positions on the indole ring or the benzyl group, leading to a diverse library of derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. This methodology can be used to generate radical intermediates that can participate in a variety of bond-forming reactions. For instance, photoredox catalysis could be employed for the alkylation, arylation, or acylation of the indole nucleus of this compound, providing access to compounds that are difficult to synthesize using traditional methods.

Catalytic MethodPotential Application for this compoundAdvantages
C-H ActivationSelective functionalization of the indole or benzyl ring.Atom economy, step efficiency, access to novel derivatives.
Photoredox CatalysisIntroduction of diverse functional groups via radical pathways.Mild reaction conditions, unique reactivity.
Dual CatalysisCombining two different catalytic cycles for complex transformations.Synergistic effects, novel bond formations.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Mechanistic Prediction

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the field of drug discovery and materials science. For this compound, these technologies can be applied in several key areas.

Mechanistic Prediction: Understanding the mechanism of a chemical reaction is crucial for its optimization. ML models are being developed to predict reaction outcomes and elucidate reaction mechanisms. By analyzing quantum chemical calculations and experimental data, these models can provide insights into the transition states and intermediates of synthetic routes to this compound, aiding in the development of more efficient and selective processes.

AI/ML ApplicationObjectivePotential Impact
Generative ModelsDesign of novel analogues with desired properties.Accelerated discovery of lead compounds.
QSAR ModelingPrediction of biological activity and physicochemical properties.Prioritization of synthetic targets.
Mechanistic PredictionElucidation of reaction pathways and transition states.Optimization of synthetic routes for higher efficiency and selectivity.

Elucidation of Broader Mechanistic Roles in Unexplored Biological Pathways

While some biological activities of indole derivatives are well-documented, the full therapeutic potential of this compound likely extends to unexplored biological pathways. Future research will focus on a deeper understanding of its molecular mechanisms of action.

Structurally related compounds, such as indole-3-carboxylic acid and indole-3-carbinol (B1674136) derivatives, have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These compounds can modulate the activity of various enzymes and signaling pathways. For example, some indole derivatives have been found to act as antagonists for receptors involved in hypertension.

Future research on this compound should involve:

High-Throughput Screening: Testing the compound against a wide range of biological targets to identify novel activities.

Omics Technologies: Utilizing genomics, proteomics, and metabolomics to understand the global effects of the compound on cellular systems.

Chemical Biology Approaches: Using chemical probes based on the this compound scaffold to identify its protein targets and elucidate its mechanism of action.

A comprehensive understanding of its biological roles will be essential for the rational design of next-generation therapeutic agents based on this promising indole structure.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for benzyl 4-(1H-indol-3-yl)butanoate, and how can reaction conditions be optimized for yield? A: The compound is typically synthesized via esterification of 4-(1H-indol-3-yl)butanoic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 acid:alcohol). Catalytic methods using carbodiimides (e.g., DCC/DMAP) in anhydrous solvents (THF or DCM) can improve yields to >80% . For indole nucleus alkylation, Friedel-Crafts or Mitsunobu reactions are common, but regioselectivity may require protecting groups (e.g., tert-butyloxycarbonyl) to direct substitution .

Advanced Synthetic Challenges

Q: How can regioselective challenges in alkylation or esterification of the indole nucleus be addressed during synthesis? A: Regioselectivity in indole C3-alkylation is influenced by steric and electronic factors. Using bulky electrophiles (e.g., benzyl bromides with electron-withdrawing groups) or Lewis acids (BF₃·Et₂O) can enhance C3 specificity. Computational modeling (DFT) aids in predicting reactive sites . For esterification, enzymatic methods (lipases in non-polar solvents) offer regiocontrol, avoiding side reactions at N1 or other positions .

Basic Characterization Techniques

Q: What spectroscopic and chromatographic methods are critical for characterizing this compound? A: Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm indole protons (δ 7.0–7.5 ppm) and ester carbonyl (δ ~170 ppm).
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 308.142).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment (>95%) .

Advanced Structural Analysis

Q: How can crystallography or computational modeling resolve ambiguities in the compound’s conformation? A: Single-crystal X-ray diffraction provides definitive bond angles and torsion angles, critical for confirming the ester linkage geometry. For example, C=O bond lengths (~1.21 Å) and dihedral angles between indole and benzyl groups can be validated . Computational tools (e.g., Gaussian or Schrödinger Suite) simulate optimized geometries and electronic properties (HOMO/LUMO), aiding in structure-activity relationship (SAR) studies .

Biological Activity Profiling (Basic)

Q: What in vitro assays are suitable for preliminary cytotoxicity screening of this compound? A: Use cell lines such as K562 (leukemia) or A-549 (lung carcinoma) with MTT or resazurin assays. Arsindoline B (a structural analog) showed IC₅₀ = 22.6 µM against A-549, suggesting moderate activity. Include positive controls (e.g., doxorubicin) and validate via dose-response curves (1–100 µM range) .

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s mechanism of action in neurodegenerative disease models? A: Derivatives like N-((1H-indol-3-yl)-alkyl)-4-benzylbenzamides inhibit α-synuclein aggregation, a hallmark of Parkinson’s disease. Techniques include:

  • Thioflavin-T assays to monitor fibril formation.
  • Western blotting for oligomer detection.
  • Molecular docking to predict binding to α-synuclein hydrophobic domains .

Data Contradiction Analysis

Q: How should discrepancies in cytotoxicity data across studies be interpreted? A: Variability may arise from assay conditions (e.g., serum concentration, incubation time) or cell line genetic drift. For example, arsindoline B was inactive against HL-60 but active against A-548. Replicate experiments under standardized conditions (e.g., CLSI guidelines) and use orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm results .

Salt Forms and Physicochemical Properties

Q: How do salt forms (e.g., potassium or sodium) influence solubility and bioavailability? A: Potassium 4-(1H-indol-3-yl)butanoate (CAS 60096-23-3) increases aqueous solubility >10-fold compared to the free acid. Characterize salts via DSC (melting point shifts) and pH-solubility profiles. Bioavailability studies in Caco-2 cells can assess permeability .

Stability and Storage

Q: What are the best practices for ensuring compound stability during storage? A: Store lyophilized solids at -20°C under argon. In solution, use anhydrous DMSO (sealed with molecular sieves) to prevent ester hydrolysis. Monitor degradation via LC-MS over 6–12 months .

Advanced SAR Exploration

Q: What strategies optimize the compound’s bioactivity through structural modifications? A: Introduce substituents at the indole C5 position (e.g., halogens or methoxy groups) to enhance binding to targets like serotonin receptors. Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve metabolic stability. Validate modifications via in vitro ADMET assays .

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